![molecular formula C20H23N3OS2 B4623273 2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4623273.png)
2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions that can provide insights into possible synthesis methods for the target compound. For instance, compounds with benzothieno[2,3-d]pyrimidin-4(3H)-ones structures have been synthesized through reactions involving carbodiimides obtained from aza-Wittig reactions, further reacting with secondary amines in the presence of catalytic amounts of potassium carbonate or sodium alkoxide to yield various substituted derivatives (Ding, Yang, & Zhu, 2003). This methodology suggests a potential pathway for synthesizing the target compound through similar intermediates and reactions.
Molecular Structure Analysis
Crystal structure and density functional theory (DFT) studies on related compounds provide valuable information on molecular conformation and electronic structure, which are crucial for understanding the behavior of the target compound. For example, studies on 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine revealed a molecular structure stabilized by intramolecular C-H…N hydrogen bonds, forming specific ring motifs in the crystal, with DFT calculations providing insights into charge distribution and reactivity sites (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014). These insights can be extrapolated to anticipate the molecular structure and stability factors of the target compound.
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds can offer predictions for the target molecule. For instance, nucleophilic substitution reactions have been employed to synthesize derivatives of benzothieno[2,3-d]pyrimidin-4-amine, indicating potential reactivity paths for functional group modifications on the target compound. Furthermore, the antitumor activities of some derivatives highlight the chemical’s potential bioactivity (聂瑶 et al., 2014).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity of related compounds can be indicative of the target compound’s behavior in various solvents and conditions. Although specific data on the target compound is not available, the synthesis and characterization of similar molecules provide a foundation for understanding potential physical properties, including crystalline structures and thermal stability.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential biological activity, are essential for comprehensively understanding the target compound. Analyses of related compounds have shown a range of bioactivities, including antifungal and antibacterial properties, which may suggest similar capabilities for the target compound, contingent on the specific functional groups present and their arrangement (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Scientific Research Applications
Synthesis and Characterization
Antifungal Applications
Research has demonstrated the antifungal effects of dimethylpyrimidin-derivatives, including compounds similar to the chemical , showcasing potential antifungal applications against types of fungi like Aspergillus terreus and Aspergillus niger. These derivatives have shown significant biological activity, suggesting their utility as antifungal agents (Jafar et al., 2017).
Crystal Structure Analysis
Studies have also focused on the crystal structure and synthesis of related pyrimidinyl compounds. These analyses are crucial for understanding the molecular geometry and potential interactions of these compounds in biological systems (Ming & South, 2004).
Bioactive Compound Development
- Anticancer Potential: Research into the synthesis of novel benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs, inspired by anticancer agent MPC-6827, indicates the potential of these compounds in inhibiting human colorectal cancer cell proliferation. This suggests that derivatives of the specified chemical might hold promise in cancer treatment (Loidreau et al., 2020).
Advanced Synthesis Techniques
- Efficient Synthesis Methods: There has been progress in developing efficient synthesis methods for 2-substituted 5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones. These methods involve reactions that could potentially apply to the synthesis of the chemical , enhancing the possibilities for its large-scale production and application in various fields (Ding et al., 2003).
Biological Activity Exploration
- Antimicrobial and Antifungal Activities: Synthesis and study of tetrahydrobenzothienopyrimidine derivatives under specific conditions have shown significant antimicrobial and antifungal activities. This opens avenues for the chemical and its derivatives to be explored as potential antimicrobial agents (Abdalha et al., 2011).
properties
IUPAC Name |
2-benzylsulfanyl-N-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2/c1-24-12-11-21-18-17-15-9-5-6-10-16(15)26-19(17)23-20(22-18)25-13-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIAYKWUIRZUJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C3=C(CCCC3)SC2=NC(=N1)SCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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